Citromycin

Description

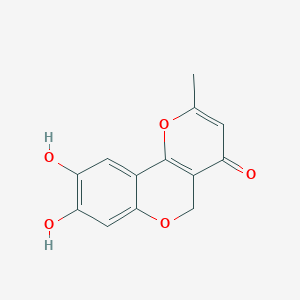

Structure

3D Structure

Properties

IUPAC Name |

8,9-dihydroxy-2-methyl-5H-pyrano[3,2-c]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c1-6-2-9(14)8-5-17-12-4-11(16)10(15)3-7(12)13(8)18-6/h2-4,15-16H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZUHPUWIRSQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C3=CC(=C(C=C3OC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190704 | |

| Record name | Citromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37209-30-6 | |

| Record name | 8,9-Dihydroxy-2-methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37209-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037209306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CITROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V8ST5MC5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Whitepaper on the Discovery and Origin of Citromycin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available on citromycin in peer-reviewed literature is limited. The foundational paper from 1969 detailing its initial discovery was not fully accessible. Therefore, this guide synthesizes all available data and, where explicit protocols are unavailable, provides representative methodologies for context.

Executive Summary

This compound is a water-soluble, basic antibiotic first discovered in 1969. Originally isolated from Streptomyces species, it has since been identified as a metabolite of the Antarctic marine-derived fungus Sporothrix sp. While initially noted for its weak, streptothricin-like antibiotic activity, recent research has unveiled its potential as an anti-cancer agent, specifically in inhibiting ovarian cancer cell invasion through the suppression of the ERK signaling pathway. This document provides a comprehensive overview of the discovery, origin, physicochemical properties, and known biological activities of this compound, based on available scientific literature.

Discovery and Origin

This compound was first reported in 1969 by a team of Japanese scientists, Kusakabe et al., who isolated the compound from the culture broth of two Streptomyces strains, IN-1483 and IN-2035[1]. This initial discovery classified this compound as a new water-soluble, basic antibiotic belonging to the streptothricin-like group[1].

For many years, this compound remained a relatively obscure compound. However, in 2022, a research group led by Choi et al. isolated this compound from an Antarctic marine-derived fungus, Sporothrix sp. (strain SF-7266)[2]. This more recent discovery has renewed interest in this compound, particularly for its potential therapeutic applications beyond its antimicrobial properties. The identification of this compound in both bacterial and fungal species suggests a potentially interesting distribution of its biosynthetic pathway in nature.

Physicochemical and Biological Properties

Physicochemical Properties

Detailed physicochemical data from the original discovery is limited. The available information is summarized in Table 1.

| Property | Description | Reference |

| Chemical Nature | Basic, water-soluble compound | [1] |

| Classification | Streptothricin-like antibiotic | [1] |

| Producing Organisms | Streptomyces sp. (IN-1483, IN-2035), Sporothrix sp. (SF-7266) | [1][2] |

Biological Activity

The 1969 study by Kusakabe et al. reported that this compound exhibits weak antibiotic activity against a range of bacteria. The specific minimum inhibitory concentration (MIC) values from this study are not available in the accessed literature. The reported spectrum of activity is presented in Table 2.

| Organism Type | Activity Status | Reference |

| Gram-positive bacteria | Reported | [1] |

| Gram-negative bacteria | Reported | [1] |

| Mycobacterium | Reported | [1] |

| Fungi | Reported | [1] |

A 2022 study by Choi et al. investigated the effects of this compound on human ovarian cancer cell lines (SKOV3 and A2780). The key findings are summarized in Table 3. The study found that this compound significantly inhibited the migration and invasion of these cancer cells at concentrations that were not cytotoxic[2].

| Parameter | Cell Line | Value / Observation | Reference |

| Cytotoxicity (IC50) | SKOV3 | > 100 µM | [2] |

| A2780 | > 100 µM | [2] | |

| Inhibition of Cell Migration | SKOV3 | Significant inhibition at 25 µM | [2] |

| A2780 | Significant inhibition at 25 µM | [2] | |

| Inhibition of Cell Invasion | SKOV3 | Significant suppression at 25 µM | [2] |

| A2780 | Significant suppression at 25 µM | [2] | |

| Effect on MMP-2 and MMP-9 Activity | Both | Markedly decreased at 25 µM | [2] |

| Effect on ERK Phosphorylation | Both | Significantly suppressed at 25 µM | [2] |

Experimental Protocols

As the full experimental details from the original 1969 publication are not available, this section provides a generalized protocol for the isolation of natural products from fungal cultures, which would be similar to the methods used for the isolation from Sporothrix sp.. Additionally, the methodologies for the anti-cancer assays are described based on the 2022 study by Choi et al.

Representative Protocol: Isolation of this compound from Fungal Culture

This protocol is a representative example of how a secondary metabolite like this compound could be isolated from a fungal culture.

-

Fungal Fermentation:

-

Inoculate a pure culture of Sporothrix sp. into a suitable liquid medium (e.g., Potato Dextrose Broth).

-

Incubate the culture for a specified period (e.g., 14-21 days) at an appropriate temperature (e.g., 25°C) with shaking to ensure aeration.

-

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an organic solvent such as ethyl acetate (B1210297).

-

Separately, extract the mycelium with the same solvent after homogenization.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.

-

-

Purification:

-

Subject the crude extract to column chromatography using a stationary phase like silica (B1680970) gel.

-

Elute with a gradient of solvents (e.g., hexane (B92381) to ethyl acetate to methanol) to separate the components.

-

Monitor the fractions using Thin Layer Chromatography (TLC).

-

Pool the fractions containing the compound of interest and subject them to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain pure this compound.

-

Protocol: Cell Migration and Invasion Assays

These methodologies are based on the study by Choi et al. (2022)[2].

-

Cell Culture:

-

Maintain human ovarian cancer cell lines (SKOV3, A2780) in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

-

Wound-Healing Migration Assay:

-

Grow cells to confluence in a 6-well plate.

-

Create a uniform scratch (wound) in the cell monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Treat the cells with this compound (e.g., 25 µM) in a serum-free medium.

-

Capture images of the wound at 0 and 24 hours.

-

Quantify the migrated area to determine the extent of cell migration.

-

-

Transwell Invasion Assay:

-

Use transwell inserts with a porous membrane coated with Matrigel.

-

Seed cells in the upper chamber in a serum-free medium containing this compound.

-

Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the cells that have invaded the lower surface.

-

Count the number of invaded cells under a microscope.

-

Visualizations: Workflows and Signaling Pathways

Generalized Workflow for Antibiotic Discovery

The following diagram illustrates a generalized workflow for the discovery and characterization of a novel antibiotic, such as this compound, from a microbial source.

References

An In-depth Technical Guide to Citromycin (C13H10O5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citromycin (8,9-Dihydroxy-2-methyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one), a polyketide with the molecular formula C13H10O5, is a natural product isolated from various species of the Penicillium fungus. While initial investigations have noted its weak cytotoxic and antibacterial properties, recent studies have unveiled a more nuanced bioactivity profile, highlighting its potential as an anti-metastatic agent. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical and spectroscopic properties, biosynthesis, and biological activities. Detailed experimental protocols for its isolation and for assays evaluating its anti-invasive effects are also presented. The information herein aims to serve as a foundational resource for researchers interested in the further exploration and potential therapeutic development of this compound.

Physicochemical and Spectroscopic Properties

This compound is a yellow powder with a molecular weight of 246.21 g/mol .[2] Its structural and physical characteristics are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C13H10O5 | [2] |

| Molecular Weight | 246.21 g/mol | [2] |

| Appearance | Yellow Powder | [3] |

| Melting Point | 296-298 °C | [3] |

| Boiling Point (Predicted) | 591.1 ± 50.0 °C | [3] |

| Density (Predicted) | 1.56 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in Methanol and DMSO | [3][4] |

| CAS Number | 37209-30-6 | [2] |

| IUPAC Name | 8,9-dihydroxy-2-methyl-5H-pyrano[3,2-c]chromen-4-one | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons, a methyl group, a methylene (B1212753) group, and hydroxyl protons. |

| ¹³C NMR | Resonances for carbonyl, aromatic, olefinic, methyl, and methylene carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C13H10O5 (246.0528 g/mol ).[2] |

Biosynthesis

This compound is a polyketide, a class of secondary metabolites produced by fungi.[1] Its biosynthesis is closely related to that of citromycetin (B1669105), another polyketide isolated from Penicillium. The proposed biosynthetic pathway for citromycetin involves the condensation of seven acetate (B1210297) units via a polyketide synthase.[3] It is hypothesized that this compound shares a common precursor with citromycetin and is formed through a similar polyketide pathway.

Caption: Proposed biosynthetic pathway of this compound.

Biological Activity and Mechanism of Action

Cytotoxicity

Initial studies have indicated that this compound possesses weak cytotoxic activity.[1] More recent and targeted investigations on human ovarian cancer cell lines (SKOV3 and A2780) confirmed that this compound does not exhibit significant cytotoxicity at concentrations effective for inhibiting cell migration and invasion.[5]

Anti-Metastatic Activity

The most significant biological activity of this compound identified to date is its ability to inhibit the migration and invasion of human ovarian cancer cells.[5]

-

Inhibition of Cell Migration and Invasion: this compound has been shown to significantly inhibit the migration and invasion of both SKOV3 and A2780 ovarian cancer cells in a concentration-dependent manner.[5]

-

Mechanism of Action: The anti-invasive effects of this compound are attributed to the suppression of the extracellular signal-regulated kinase (ERK) signaling pathway. Treatment with this compound leads to a decrease in the phosphorylation of ERK1/2. The ectopic expression of ERK can negate the anti-invasive effects of this compound, confirming the central role of this pathway.[5] Furthermore, this compound has been observed to inhibit the expression of epithelial-mesenchymal transition (EMT) markers and the activation of matrix metalloproteinases (MMP)-2 and MMP-9, which are downstream effectors of the ERK pathway and crucial for cell invasion.[5]

Caption: Mechanism of anti-invasive action of this compound.

Experimental Protocols

Isolation and Purification of this compound from Penicillium bilaii

The following protocol is based on the methods described for the isolation of polyketides from Penicillium species.[1]

Caption: General workflow for this compound extraction.

Methodology:

-

Fermentation: Penicillium bilaii is cultured in a suitable liquid medium (e.g., potato dextrose broth) under optimal conditions for secondary metabolite production.

-

Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate. The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to chromatographic separation, typically using high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and a gradient elution system (e.g., water-acetonitrile) to isolate pure this compound.

Cell Migration and Invasion Assays

The following are generalized protocols for assessing the anti-migratory and anti-invasive properties of this compound, based on standard methodologies.[6][7]

4.2.1. Wound Healing (Scratch) Assay for Cell Migration

-

Cell Seeding: Plate ovarian cancer cells (e.g., SKOV3 or A2780) in a 6-well plate and grow to confluence.

-

Scratch Formation: Create a "scratch" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells with phosphate-buffered saline (PBS) and replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 and 48 hours).

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

4.2.2. Transwell Invasion Assay

-

Chamber Preparation: Use a Transwell chamber with a porous membrane (e.g., 8 µm pore size) coated with a basement membrane matrix (e.g., Matrigel).

-

Cell Seeding: Seed serum-starved ovarian cancer cells in the upper chamber in a serum-free medium containing this compound or a vehicle control.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate for a sufficient period (e.g., 48 hours) to allow for cell invasion.

-

Quantification: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane. Count the number of stained cells in several microscopic fields.[5]

Conclusion

This compound, a polyketide from Penicillium species, is emerging as a compound of interest not for its direct cytotoxic effects, but for its potential to inhibit cancer cell metastasis. Its demonstrated ability to suppress the migration and invasion of ovarian cancer cells through the inhibition of the ERK signaling pathway warrants further investigation. This technical guide consolidates the current understanding of this compound, providing a valuable resource for researchers aiming to explore its full therapeutic potential. Future research should focus on elucidating the complete spectroscopic profile, optimizing synthetic routes, and conducting in-vivo studies to validate its anti-metastatic efficacy.

References

- 1. Citromycetins and bilains A-C: new aromatic polyketides and diketopiperazines from Australian marine-derived and terrestrial Penicillium spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8,9-Dihydroxy-2-methyl-4H,5H-pyrano(3,2-c)(1)benzopyran-4-one | C13H10O5 | CID 3084655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An investigation of the biosynthesis of citromycetin in Penicillium frequentans using 13C- and 14C-labelled precursors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound Isolated from the Antarctic Marine-Derived Fungi, Sporothrix sp., Inhibits Ovarian Cancer Cell Invasion via Suppression of ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellbiolabs.com [cellbiolabs.com]

Citromycin: A Technical Guide for Researchers

An in-depth exploration of the polyketide citromycin, detailing its chemical identity, biological activity, and mechanisms of action for professionals in drug discovery and development.

Introduction

This compound is a polyketide metabolite first identified in 1969 from cultures of two Streptomyces strains.[1][2] While initially noted for its weak antibiotic properties, recent research has unveiled its potential as an anti-cancer agent, specifically in inhibiting the invasion of ovarian cancer cells. This guide provides a comprehensive overview of this compound, consolidating its known chemical and biological data, experimental protocols, and signaling pathway interactions to support further research and development.

Chemical Identity and Synonyms

This compound is a structurally distinct aromatic polyketide. Its formal chemical nomenclature and recognized synonyms are essential for accurate identification and database searches.

| Identifier | Value |

| Preferred IUPAC Name | 8,9-Dihydroxy-2-methyl-4H,5H-pyrano[3,2-c][3]benzopyran-4-one |

| Computed IUPAC Name | 8,9-dihydroxy-2-methyl-5H-pyrano[3,2-c]chromen-4-one |

| Synonym | This compound |

| CAS Number | 37209-30-6 |

Biological Activity and Quantitative Data

Initially characterized as a weak antibiotic, recent studies have shifted focus to this compound's anti-cancer properties.[4] Specifically, it has demonstrated activity in inhibiting the migration and invasion of human ovarian cancer cell lines, SKOV3 and A2780.[4][5]

Anti-cancer Activity

This compound has been shown to inhibit the migration and invasion of human ovarian cancer cells without cytotoxic activity against them.[4][5] This effect is mediated through the regulation of epithelial-mesenchymal transition (EMT) markers and the inhibition of matrix metalloproteinase (MMP) activation.[4][5]

| Cell Line | Concentration | Effect |

| SKOV3 | 25 µM | Markedly decreased activities of MMP2 and MMP9 |

| A2780 | 25 µM | Markedly decreased activities of MMP2 and MMP9 |

Antimicrobial Activity

The original discovery of this compound reported weak antibiotic activity. It is described as a water-soluble, basic antibiotic related to the streptothricin-like group.[1][2] However, a study on this compound isolated from a marine sponge-associated fungus, P. erubescens, showed no antibacterial activity against Gram-negative and Gram-positive reference or multidrug-resistant strains.[4]

Experimental Protocols

This section details the methodologies for key experiments related to the isolation and biological evaluation of this compound.

Isolation and Characterization of this compound (from Sporothrix sp.)

The following provides a general workflow for the isolation of this compound from fungal cultures, based on modern natural product chemistry techniques.

Gelatin Zymography for MMP Activity

This protocol is used to determine the effect of this compound on the activity of matrix metalloproteinases MMP2 and MMP9 in ovarian cancer cells.[4]

-

Cell Culture and Treatment: Culture SKOV3 and A2780 cells in appropriate media. Treat the cells with 25 µM this compound for a specified period.

-

Sample Preparation: Collect the conditioned media from the treated and control cells. Centrifuge to remove cellular debris.

-

Electrophoresis: Perform non-reducing SDS-PAGE using a polyacrylamide gel containing gelatin as a substrate. Load equal amounts of protein from the conditioned media into the wells.

-

Enzyme Renaturation: After electrophoresis, wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.

-

Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C to allow for gelatin digestion by the MMPs.

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue and then destain. Clear bands will appear against the blue background, indicating areas of gelatin degradation by MMP2 and MMP9.

-

Analysis: Quantify the intensity of the bands to determine the relative activity of MMP2 and MMP9 in the this compound-treated samples compared to the control.

Signaling Pathway Analysis

This compound has been shown to exert its anti-invasive effects on ovarian cancer cells by modulating the Extracellular signal-regulated kinase (ERK) signaling pathway.[4][5]

Inhibition of the ERK Signaling Pathway

Treatment of ovarian cancer cells with this compound leads to the inhibition of ERK1/2 signaling.[4] This, in turn, downregulates the expression of EMT marker genes and suppresses the activation of MMP2 and MMP9, ultimately leading to a reduction in cell migration and invasion.[4][5]

Conclusion

This compound, a polyketide with a history as a weak antibiotic, is re-emerging as a compound of interest for its anti-cancer properties. Its ability to inhibit ovarian cancer cell invasion through the suppression of the ERK signaling pathway presents a promising avenue for further investigation. The data and protocols outlined in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further studies are warranted to elucidate its full spectrum of biological activities and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. (Open Access) this compound, a new antibiotic. I. Isolation and characterization. (1969) | Yoko Kusakabe | 15 Citations [scispace.com]

- 2. This compound | CAS:37209-30-6 | Manufacturer ChemFaces [chemfaces.com]

- 3. This compound, a new antibiotic. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Isolated from the Antarctic Marine-Derived Fungi, Sporothrix sp., Inhibits Ovarian Cancer Cell Invasion via Suppression of ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Azithromycin

This technical guide provides a comprehensive overview of the solubility and stability of azithromycin (B1666446), a macrolide antibiotic. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Azithromycin: An Overview

Azithromycin is a broad-spectrum macrolide antibiotic widely used for the treatment of various bacterial infections.[1] It functions by inhibiting protein synthesis in susceptible bacteria by binding to the 50S ribosomal subunit.[2] A key characteristic of azithromycin is its high stability at low pH, which contributes to a longer serum half-life and increased tissue concentrations compared to erythromycin.[2]

Solubility Data

Azithromycin is characterized as a water-insoluble drug.[3] Its solubility is a critical factor influencing its formulation and bioavailability. The following tables summarize the quantitative solubility data for azithromycin in various solvents and conditions.

Table 1: Solubility of Azithromycin in Various Solvents

| Solvent/System | Solubility | Reference |

| Water | Minimally soluble[2] | [2] |

| Human Metabolome Database | 0.514 g/L | [2] |

| Ethanol | Soluble[4][5] | [4][5] |

| DMSO | Soluble[4][5] | [4][5] |

| Dimethylformamide (DMF) | Approximately 5 mg/mL | [4] |

| Ethanol | Approximately 16 mg/mL | [4] |

| 1:1 solution of ethanol:PBS (pH 7.2) | Approximately 0.50 mg/mL | [4] |

| Azithromycin Powder | 2.40 ± 0.05 mg/mL | [6] |

Table 2: Enhanced Solubility of Azithromycin via Solid Dispersion

| Formulation (Azithromycin:Carrier) | Solvent | Maximum Solubility | Reference |

| 1:7 ratio with PEG 6000 | Phosphate (B84403) Buffer (pH 6.0) | 253 ± 0.95 µg/mL | [3] |

| 1:7 ratio with PEG 4000 | Phosphate Buffer (pH 6.0) | 241 ± 1.45 µg/mL | [3] |

Stability Profile

The stability of azithromycin is influenced by various environmental factors, including light, pH, and temperature. Understanding its degradation pathways is crucial for ensuring its efficacy and safety.

3.1. Photostability

Azithromycin is susceptible to photodegradation. Studies have shown that its degradation follows first-order kinetics under both simulated and natural solar radiation.[7] The presence of substances like nitrate (B79036) and humic acids can accelerate this process.[7] Degradation has been observed under exposure to UV light, germicide light, and solar light.[8][9]

3.2. pH-Dependent Stability

The stability of azithromycin in aqueous solutions is highly dependent on pH. The maximum stability has been observed at approximately pH 6.3.[10] The degradation of azithromycin in buffered solutions is pH-dependent in the range of 6.0-7.2.[10] The major degradation product at pH 6.0 is desosaminylazithromycin, which results from the hydrolytic loss of the cladinose (B132029) moiety.[10]

3.3. Thermal Stability

The degradation of azithromycin in solution follows the Arrhenius equation over a temperature range of 70–100 °C, with an apparent activation energy of 96.8 kJ mol−1.[10] A study on reconstituted azithromycin oral suspension demonstrated good stability for 10 days under various in-home storage conditions, including refrigeration (4°C), room temperature (20°C), and elevated temperatures (30°C, 40°C, and 50°C).[11]

3.4. Stability Under Stress Conditions

Forced degradation studies have been conducted to understand the stability of azithromycin under various stress conditions. The drug undergoes degradation under acidic and alkaline hydrolysis, oxidation, and reduction.[12] It has also been shown to be susceptible to degradation in the presence of hydrogen peroxide.[8][9]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of solubility and stability. The following sections describe key experimental protocols.

4.1. Solubility Determination: Saturation Solubility Method

This protocol is used to determine the saturation solubility of azithromycin in a given solvent.

-

Sample Preparation: Add an excess amount of azithromycin to a known volume of the desired solvent (e.g., phosphate buffer pH 6.0) in a sealed container.

-

Equilibration: Stir the suspension at a constant speed (e.g., 200 RPM) and temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Withdraw a sample of the supernatant and filter it to remove any undissolved solid particles.

-

Analysis: Dilute the filtered sample appropriately and analyze the concentration of azithromycin using a validated analytical method, such as UV spectrophotometry at 215 nm.[3]

4.2. Stability Testing: Forced Degradation Study

This protocol is designed to evaluate the stability of azithromycin under various stress conditions.

-

Acid and Base Hydrolysis: Prepare solutions of azithromycin in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media. Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Prepare a solution of azithromycin in the presence of an oxidizing agent (e.g., 3% H₂O₂). Store the solution under controlled conditions and monitor for degradation over time.

-

Photodegradation: Expose a solution of azithromycin to a controlled light source (e.g., UV lamp at a specific wavelength or a photostability chamber). Protect a control sample from light.

-

Thermal Degradation: Store solid or solution samples of azithromycin at elevated temperatures (e.g., 50°C, 70°C) for a specified duration.

-

Analysis: At predetermined time points, withdraw samples from each stress condition and analyze the remaining concentration of azithromycin using a stability-indicating analytical method like HPLC-UV.[13][14]

Visualizations

Diagrams are provided to illustrate key experimental workflows and logical relationships.

Caption: Workflow for determining the saturation solubility of azithromycin.

Caption: Logical flow of a forced degradation study for azithromycin.

References

- 1. Azithromycin Determination with Various Analytical Techniques [journals.ekb.eg]

- 2. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. toku-e.com [toku-e.com]

- 6. researchgate.net [researchgate.net]

- 7. Photodegradation of azithromycin in various aqueous systems under simulated and natural solar radiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Stress degradation studies on azithromycin and development of a validated stability-indicating TLC-densitometric method with HPLC/electrospray ionization-MS analysis of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Citromycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Citromycin (Azithromycin), a widely used macrolide antibiotic. Utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document offers a comprehensive overview of the structural elucidation and analytical methodologies essential for research and development.

Introduction to Spectroscopic Analysis of this compound

Spectroscopic techniques are pivotal in the structural confirmation, purity assessment, and quality control of pharmaceutical compounds. For a complex macrocyclic structure like this compound, a combination of NMR, IR, and MS provides a detailed molecular fingerprint. NMR spectroscopy reveals the connectivity and chemical environment of individual atoms, IR spectroscopy identifies functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework.

¹H NMR Spectroscopic Data

Proton NMR spectra of this compound are complex due to the large number of protons in similar chemical environments. The chemical shifts are influenced by the solvent used for analysis.

Table 1: ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃ [1]

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| 6-OH | 7.29 | s | - |

| H-1” | 5.18 | d | 4.7 |

| 11-OH | 4.99 | s | - |

| H-13 | 4.72 | dd | 9.8, 2.4 |

| H-1' | 4.46 | d | 7.3 |

| H-3 | 4.28 | dd | 3.5, 1.9 |

| H-5” | 4.11 | dq | 11.9, 6.0 |

| H-5 | 3.71 | s | - |

| H-11 | 3.67 | d | 7.3 |

| H-5' | 3.54 | tdd | 13.0, 6.5, 2.1 |

| Me-8” | 3.36 | s | - |

| H-2' | 3.27 | dd | 10.0, 7.4 |

| H-4” | 3.06 | d | 8.0 |

| 12-OH | 2.99 | s | - |

| H-2 | 2.73 | m | - |

| H-10 | 2.73 | m | - |

| H-9a | 2.56 | d | 10.70 |

| H-3' | 2.50 | m | - |

| H-2”a | 2.38 | d | 15.3 |

| Me-20 | 2.34 | s | - |

| Me-7', Me-8' | 2.33 | s | - |

| 2'-OH | 2.20 | s | - |

| H-8, H-9, 4”-OH | 2.12 – 2.01 | m | - |

| H-4 | 1.98 | qd | 7.5, 1.4 |

s: singlet, d: doublet, dd: doublet of doublets, tdd: triplet of doublet of doublets, dq: doublet of quartets, m: multiplet, qd: quartet of doublets.

¹³C NMR Spectroscopic Data

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound [2]

| Carbon Assignment | Chemical Shift (ppm) |

| C=O | 177.66 |

| Other carbons | 9.36 - (data for all 37 carbons not fully available in a single reference) |

Note: A complete, unambiguous assignment of all 37 carbon resonances requires advanced 2D NMR techniques.

Experimental Protocol for NMR Analysis[1][2]

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of complex signals.[2]

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.[1][2]

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans may be required.

-

For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its various functional groups.

Table 3: Characteristic IR Absorption Peaks for this compound [2][4][5]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3490, 3245 | O-H stretching | Hydroxyl groups |

| 2971, 2932, 2883, 2834 | C-H stretching | Aliphatic groups |

| 1719, 1723 | C=O stretching | Carbonyl (lactone ring) |

| 1660 | C=O stretching | Carbonyl |

| 1465, 1377 | C-H bending | Aliphatic groups |

| 1269 | C-O stretching | Ester/Ether |

| 1181, 1187 | C-O stretching, C-N stretching | Ether, Amine |

| 1083, 1040 | C-O stretching | Alcohol/Ether |

| 992 | C-C stretching | Skeleton |

Experimental Protocol for IR Analysis[6][7]

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (ATR-FTIR): [6]

-

Place a small amount of the solid this compound sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Ensure good contact between the sample and the crystal by applying pressure.

-

This method requires minimal sample preparation.

Sample Preparation (KBr Pellet): [7]

-

Mix approximately 1 mg of the finely ground this compound sample with about 100 mg of dry potassium bromide (KBr).

-

Press the mixture in a die under high pressure to form a transparent pellet.

Data Acquisition:

-

Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[2]

-

A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.

Mass Spectrometric Data

Table 4: Key Mass-to-Charge Ratios (m/z) for this compound [8][9]

| m/z | Interpretation |

| 749.50, 748.98 | [M+H]⁺ (Protonated molecule) |

| 591.45, 592 | Fragment ion |

| 574 | Fragment ion |

| 434 | Fragment ion |

| 416 | Fragment ion |

Experimental Protocol for MS Analysis[9][10]

Instrumentation:

-

A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS), is used for analysis.[9]

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent, such as a mixture of acetonitrile (B52724) and water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.[9][10]

Data Acquisition (LC-MS/MS):

-

The sample solution is injected into the liquid chromatography system for separation from any impurities.

-

The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

-

The mass spectrometer is operated in a positive ion mode to detect the protonated molecule [M+H]⁺.[9]

-

For fragmentation analysis (MS/MS), the parent ion (e.g., m/z 749.5) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.[9]

Data Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Information from Spectroscopic Techniques

This diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for this compound.

Caption: Information derived from different spectroscopic techniques for this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust analytical framework for the comprehensive characterization of this compound. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical sciences, facilitating accurate structural elucidation, quality control, and further development of this important antibiotic.

References

- 1. rsc.org [rsc.org]

- 2. Charge-transfer chemistry of azithromycin, the antibiotic used worldwide to treat the coronavirus disease (COVID-19). Part III: A green protocol for facile synthesis of complexes with TCNQ, DDQ, and TFQ acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantum chemical investigation of predominant conformation of the antibiotic azithromycin in water and DMSO solutions: thermodynamic and NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel approach for infrared spectroscopic quantitation of azithromycin in commercial tablets employing paracetamol as matrix modifier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Architectural Blueprint of an Antibiotic: A Technical Guide to Azithromycin Crystal Structure Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the methodologies employed in the determination of the crystal structure of azithromycin (B1666446), a macrolide antibiotic. Often referred to incorrectly as "citromycin," azithromycin's therapeutic efficacy is intrinsically linked to its three-dimensional conformation, which dictates its interaction with the bacterial ribosome. Understanding the intricacies of its crystal structure is paramount for the rational design of novel antibiotics and for optimizing its physicochemical properties for drug delivery.

Physicochemical and Crystallographic Properties of Azithromycin

Azithromycin, with the chemical formula C38H72N2O12, is a derivative of erythromycin (B1671065) and is characterized by a 15-membered macrocyclic lactone ring.[1][2] It is a white crystalline powder, practically insoluble in water, a property that presents challenges and opportunities in its formulation.[3][4] The molecule's structural flexibility allows it to exist in various crystalline forms, including different solvates and hydrates, each with unique physicochemical properties.[5][6]

Quantitative Crystallographic Data

The determination of the crystal structure of azithromycin has been accomplished through single-crystal X-ray diffraction, revealing multiple crystalline forms. The crystallographic data for some of these forms are summarized below.

| Crystal Form | Molecular Formula | Crystal System | Space Group | Unit Cell Dimensions | Reference |

| Form D (Monohydrate Monocyclohexane Solvate) | C38H72N2O12 · H2O · C6H12 | Orthorhombic | P212121 | a = 8.9 ± 0.4 Å, b = 12.3 ± 0.5 Å, c = 45.8 ± 0.5 Å | [5][6] |

| Form F (Monohydrate Hemi-ethanol Solvate) | C38H72N2O12 · H2O · 0.5C2H5OH | Monoclinic | P21 | a = 16.3 ± 0.3 Å, b = 16.2 ± 0.3 Å, c = 18.4 ± 0.3 Å, β = 109 ± 2° | [5][6] |

| Form G (Sesquihydrate) | C38H72N2O12 · 1.5H2O | Monoclinic | P21 | a = 16.3 ± 0.3 Å, b = 16.2 ± 0.3 Å, c = 18.4 ± 0.3 Å, β = 109 ± 2° | [6] |

| Form J (Monohydrate Hemi-n-propanol Solvate) | C38H72N2O12 · H2O · 0.5C3H7OH | Monoclinic | P21 | a = 16.3 ± 0.3 Å, b = 16.2 ± 0.3 Å, c = 18.4 ± 0.3 Å, β = 109 ± 2° | [5][6] |

| Form M (Monohydrate Hemi-isopropanol Solvate) | C38H72N2O12 · H2O · 0.5C3H7OH | Monoclinic | P21 | a = 16.3 ± 0.3 Å, b = 16.2 ± 0.3 Å, c = 18.4 ± 0.3 Å, β = 109 ± 2° | [5] |

Experimental Protocols for Structure Determination

The elucidation of azithromycin's three-dimensional structure relies on sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography Protocol

Single-crystal X-ray crystallography provides a high-resolution, three-dimensional map of electron density within the crystal, allowing for the precise determination of atomic positions.[7]

Experimental Workflow for X-ray Crystallography

References

- 1. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formulation and physicochemical characterization of azithromycin-loaded cubosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azithromycin(83905-01-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. JP2006152002A - Crystal form of azithromycin - Google Patents [patents.google.com]

- 6. US7307156B2 - Crystal forms of azithromycin - Google Patents [patents.google.com]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

Preliminary Biological Activity of Azithromycin: A Technical Guide

A Note on the Analyzed Compound

Initial searches for "citromycin" yielded limited and dated information, with the most relevant study being its initial isolation and characterization in 1969.[1] Due to the scarcity of contemporary research on this compound, this technical guide focuses on the extensive preliminary biological activities of azithromycin (B1666446) , a widely researched macrolide antibiotic with a broad spectrum of effects. It is plausible that the initial query intended to investigate this well-documented compound.

This document provides a comprehensive overview of the preliminary biological activities of azithromycin, targeting researchers, scientists, and drug development professionals. Azithromycin, a macrolide antibiotic, is recognized for its antibacterial, anti-inflammatory, immunomodulatory, antiviral, and anticancer properties.[2]

Antibacterial Activity

Azithromycin is a broad-spectrum antibiotic effective against a variety of Gram-positive and Gram-negative bacteria.[3][4][5][6] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[3][7][8][9]

Mechanism of Action

Azithromycin binds to the 50S subunit of the bacterial ribosome, specifically to the 23S rRNA.[3][4][5][10] This binding interferes with the transpeptidation and translocation steps of protein synthesis, ultimately leading to the cessation of bacterial growth (bacteriostatic effect).[4][5][7] At high concentrations, it can be bactericidal against select organisms.[5]

In Vitro Antibacterial Activity

The in vitro activity of azithromycin has been evaluated against a wide range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.

| Bacterial Species | MIC for 90% of strains (MIC90) in µg/mL | Reference |

| Campylobacter spp. | 0.125 | [11] |

| Chlamydia pneumoniae (6 wild-type strains) | 0.125 | [12] |

| Shigella spp. | 1 | [11] |

| Salmonella typhi | 1 | [11] |

| Escherichia coli (enterotoxigenic, enterohemorrhagic, enteroinvasive, and enteropathogenic) | 2 | [11] |

| Salmonella spp. | 4 | [11] |

| Neisseria gonorrhoeae (with reduced susceptibility) | 2 (median) | [5] |

Experimental Protocol: Agar (B569324) Dilution for MIC Determination

This protocol outlines the agar dilution method used to determine the Minimum Inhibitory Concentration (MIC) of azithromycin against bacterial enteric pathogens.[11]

1. Preparation of Azithromycin Stock Solution:

-

Dissolve a known weight of azithromycin powder in a suitable solvent (e.g., ethanol) to create a high-concentration stock solution.

-

Perform serial dilutions to obtain a range of concentrations.

2. Preparation of Agar Plates:

-

Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the agar to 45-50°C in a water bath.

-

Add a specific volume of each azithromycin dilution to molten agar to achieve the desired final concentrations.

-

Pour the agar into sterile Petri dishes and allow them to solidify. A control plate without any antibiotic should also be prepared.

3. Inoculum Preparation:

-

Culture the bacterial strains to be tested overnight in an appropriate broth medium.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

4. Inoculation of Plates:

-

Using a multipoint inoculator, spot a standardized volume of each bacterial suspension onto the surface of the agar plates, including the control plate.

5. Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours under appropriate atmospheric conditions for the specific bacteria being tested.

6. Determination of MIC:

-

The MIC is the lowest concentration of azithromycin that completely inhibits the visible growth of the bacteria.

References

- 1. This compound, a new antibiotic. I. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Azithromycin - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. urology-textbook.com [urology-textbook.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. In vitro activity of azithromycin against bacterial enteric pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro and in vivo activities of azithromycin, a new azalide antibiotic, against chlamydia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isolation of Antibiotics from Stre-ptomyces Cultures

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for isolating antibiotic compounds from Streptomyces cultures. While this document is structured to be broadly applicable, it will use "Citromycin" as a placeholder for a target antibiotic to illustrate the process, acknowledging that specific details for a compound named "this compound" are not widely available in current scientific literature. The protocols and data presented herein are based on established methods for the isolation of secondary metabolites from Streptomyces species.

Introduction

Streptomyces is a genus of Gram-positive bacteria renowned for its ability to produce a wide array of secondary metabolites, including over two-thirds of the clinically useful antibiotics of natural origin.[1][2][3] The process of isolating a novel or known antibiotic from Streptomyces cultures is a meticulous multi-step process that begins with the cultivation of the microorganism and culminates in the purification and characterization of the bioactive compound. This guide outlines the critical stages of this process, from fermentation and extraction to purification and analysis.

Fermentation and Culture Optimization

The production of antibiotics by Streptomyces is highly dependent on the culture conditions. Optimization of these parameters is crucial for maximizing the yield of the target compound.[4][5]

The composition of the culture medium significantly influences the growth of Streptomyces and the biosynthesis of secondary metabolites. A variety of media can be used, and the optimal medium should be determined empirically for the specific Streptomyces strain and target antibiotic.

Table 1: Commonly Used Media for Streptomyces Cultivation

| Media Component | Concentration (g/L) | Purpose |

| Carbon Source | ||

| Glucose | 10-20 | Readily available energy source |

| Starch | 10-20 | Complex carbohydrate, may induce secondary metabolism |

| Glycerol | 10-20 | Alternative carbon source |

| Nitrogen Source | ||

| Soyabean Meal | 5-15 | Complex nitrogen source, often enhances antibiotic production |

| Yeast Extract | 2-5 | Provides vitamins and growth factors |

| Peptone | 5-10 | Source of amino acids and nitrogen |

| Minerals & Salts | ||

| K₂HPO₄ | 1-2 | Buffering agent, source of phosphate |

| MgSO₄·7H₂O | 0.5-1 | Source of magnesium ions, cofactor for enzymes |

| NaCl | 3-5 | Maintains osmotic balance |

| CaCO₃ | 1-3 | pH stabilization |

To enhance the production of the target antibiotic, several physical and chemical parameters of the fermentation process should be optimized.[6][7][8]

Table 2: Key Fermentation Parameters for Optimization

| Parameter | Typical Range | Effect on Production |

| pH | 6.0 - 8.0 | Affects enzyme activity and nutrient uptake. |

| Temperature | 25 - 37 °C | Influences microbial growth rate and enzyme kinetics. |

| Aeration | 0.5 - 1.5 vvm | Essential for aerobic respiration and growth. |

| Agitation | 150 - 250 rpm | Ensures uniform distribution of nutrients and oxygen. |

| Inoculum Size | 5 - 10% (v/v) | Affects the length of the lag phase and final biomass. |

| Incubation Time | 5 - 14 days | Production of secondary metabolites often occurs in the stationary phase. |

-

Inoculum Preparation: Aseptically transfer a loopful of spores from a mature Streptomyces culture on an agar (B569324) plate to a 250 mL Erlenmeyer flask containing 50 mL of seed medium. Incubate at 28-30°C for 48-72 hours on a rotary shaker (200 rpm).

-

Production Culture: Inoculate a 1 L Erlenmeyer flask containing 200 mL of production medium with 10 mL (5% v/v) of the seed culture.

-

Incubation: Incubate the production culture at the optimized temperature and agitation speed for the predetermined duration.

-

Monitoring: Periodically and aseptically withdraw samples to monitor pH, cell growth (dry cell weight), and antibiotic production (using a bioassay or HPLC).

Extraction of the Target Antibiotic

Following fermentation, the antibiotic must be extracted from the culture broth. The choice of extraction method depends on the chemical properties of the target compound, such as its polarity and solubility.[9][10]

-

Separation of Biomass: Centrifuge the fermentation broth at 8,000-10,000 x g for 20 minutes to separate the mycelium from the supernatant. The target antibiotic may be intracellular or extracellular.

-

Supernatant Extraction:

-

Adjust the pH of the supernatant to optimize the solubility of the target antibiotic in the organic solvent.

-

Perform a liquid-liquid extraction by adding an equal volume of an appropriate organic solvent (e.g., ethyl acetate (B1210297), n-butanol, or chloroform).

-

Shake the mixture vigorously in a separatory funnel for 30-60 minutes.

-

Allow the phases to separate and collect the organic phase.

-

Repeat the extraction process 2-3 times to maximize recovery.

-

-

Mycelial Extraction (if the antibiotic is intracellular):

-

Wash the mycelial pellet with distilled water.

-

Homogenize the mycelia in a suitable solvent (e.g., acetone (B3395972) or methanol).

-

Centrifuge to remove cell debris and collect the solvent extract.

-

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Workflow for the extraction of antibiotics from Streptomyces cultures.

Purification of the Target Antibiotic

The crude extract contains a mixture of compounds. Purification is necessary to isolate the target antibiotic. Chromatography is the most common technique used for this purpose.

A combination of chromatographic methods is often employed to achieve high purity.

Table 3: Chromatographic Methods for Antibiotic Purification

| Technique | Principle | Application |

| Silica (B1680970) Gel Column Chromatography | Adsorption based on polarity. | Initial fractionation of the crude extract. |

| Sephadex LH-20 Chromatography | Size exclusion and partition chromatography. | Separation of compounds with different molecular sizes and polarities. |

| Reverse-Phase HPLC (RP-HPLC) | Partitioning between a non-polar stationary phase and a polar mobile phase. | High-resolution separation and final purification. |

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target antibiotic.

-

-

Sephadex LH-20 Chromatography:

-

Pool the active fractions from the silica gel column and concentrate them.

-

Dissolve the concentrated sample in a suitable solvent (e.g., methanol).

-

Load the sample onto a Sephadex LH-20 column equilibrated with the same solvent.

-

Elute with the same solvent and collect fractions.

-

Analyze the fractions by TLC or HPLC to identify the fractions containing the purified compound.

-

-

Preparative RP-HPLC:

-

For final purification, subject the semi-purified fractions to preparative RP-HPLC.

-

Use a suitable C18 column and a mobile phase gradient (e.g., water-acetonitrile or water-methanol with a modifier like formic acid or trifluoroacetic acid).

-

Monitor the elution profile with a UV detector at a wavelength where the target antibiotic absorbs.

-

Collect the peak corresponding to the target antibiotic.

-

Remove the solvent by lyophilization or evaporation to obtain the pure compound.

-

A multi-step workflow for the purification of antibiotics.

Analysis and Quantification

Once purified, the antibiotic must be identified and its quantity determined. Various analytical techniques are employed for this purpose.[11][12][13][14]

Table 4: Analytical Techniques for Antibiotic Characterization and Quantification

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Determination of molecular weight and structural information. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the detailed chemical structure. |

| Thin-Layer Chromatography (TLC) | Monitoring purification progress and purity checks. |

| Bioassay (e.g., Agar Well Diffusion) | Determination of antimicrobial activity. |

-

Standard Preparation: Prepare a series of standard solutions of a known concentration of the purified antibiotic (or a reference standard if available).

-

Sample Preparation: Prepare a solution of the unknown sample at a concentration expected to fall within the range of the standard curve.

-

HPLC Analysis:

-

Inject equal volumes of the standard and sample solutions into an analytical HPLC system equipped with a suitable detector (e.g., UV-Vis or Diode Array Detector).

-

Use an appropriate analytical column (e.g., C18) and mobile phase.

-

-

Quantification:

-

Generate a standard curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the antibiotic in the sample by interpolating its peak area on the standard curve.

-

Biosynthetic Pathway

Understanding the biosynthetic pathway of an antibiotic can provide insights into its regulation and potential for genetic engineering to improve yields or generate novel analogs. The biosynthesis of antibiotics in Streptomyces is typically governed by a cluster of genes.[15][16][17]

A generalized signaling pathway for antibiotic biosynthesis.

Conclusion

The isolation of antibiotics from Streptomyces cultures is a systematic process that requires careful optimization of fermentation conditions, efficient extraction and purification strategies, and robust analytical methods for characterization and quantification. The methodologies outlined in this guide provide a solid framework for researchers and scientists in the field of natural product discovery and drug development. While the specific parameters and techniques may need to be adapted for the isolation of a particular antibiotic like "this compound," the principles and workflows described here serve as a valuable starting point for such endeavors.

References

- 1. Streptomyces - Wikipedia [en.wikipedia.org]

- 2. Streptomyces isolates - Wikipedia [en.wikipedia.org]

- 3. Antibiotics produced by Streptomyces | The Brazilian Journal of Infectious Diseases [bjid.org.br]

- 4. cmdclabs.com [cmdclabs.com]

- 5. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]

- 6. jocpr.com [jocpr.com]

- 7. Optimization of fermentation condition for antibiotic production by Xenorhabdus nematophila with response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. primescholars.com [primescholars.com]

- 9. Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]

- 11. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. akjournals.com [akjournals.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Qualitative and Quantitative Analysis of Azithromycin as Solid Dosage by Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antibiotic Biosynthesis Pathways from Endophytic Streptomyces SUK 48 through Metabolomics and Genomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Relationship Between Citromycin and Streptothricin-Like Antibiotics: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the classification and relationship of citromycin to the streptothricin (B1209867) class of antibiotics. Initial inquiries into this topic often suggest a structural relationship; however, a detailed analysis of the chemical evidence reveals this to be a misconception. This compound is an aromatic polyketide produced by Penicillium species, fundamentally differing in structure from the streptothricin family, which are aminoglycoside-like compounds produced by Streptomyces.

This whitepaper clarifies the distinct structural classes of these molecules. It then proceeds to fulfill the core analytical request by examining a true structural analog of streptothricin—glycinothricin—to provide a technically robust comparison within the streptothricin-like antibiotic class. The guide details the comparative structures, mechanisms of action, and biological activities, supported by quantitative data, detailed experimental protocols, and process visualizations to provide a comprehensive resource for researchers in antibiotic development.

Clarification of Chemical Structures: this compound vs. Streptothricin

A review of the chemical literature definitively shows that this compound and streptothricin antibiotics belong to different, unrelated structural families. This distinction is critical for any research or drug development program.

-

Streptothricin Family: These are complex aminoglycoside-like antibiotics produced by Streptomyces species. Their defining architecture consists of three core components: a streptolidine (B1256088) lactam ring, a carbamoylated gulosamine sugar, and a variable-length homopolymer chain of β-lysine. The number of β-lysine residues defines the specific variant, such as streptothricin F (n=1) and streptothricin D (n=3).

-

This compound: This compound is a much simpler aromatic polyketide with the chemical formula C₁₃H₁₀O₅. It features a pyranobenzopyran core and is produced by fungi of the Penicillium genus. It has been reported to possess weak antibiotic activity.

The "relationship" between them is one of historical nomenclature confusion rather than chemical similarity. To explore structural and functional variations as intended by the topic, this paper will use glycinothricin , a true streptothricin-like antibiotic, as the primary comparator. Glycinothricin is a natural analog where the characteristic β-lysine chain is replaced by a glycine (B1666218) residue, providing a clear basis for structure-activity relationship (SAR) analysis.

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for the streptothricin class of antibiotics is the inhibition of bacterial protein synthesis. This is achieved through direct binding to the bacterial ribosome.

Recent cryogenic electron microscopy (cryo-EM) studies have provided high-resolution insights into this interaction. Streptothricins bind to the 30S ribosomal subunit, specifically interacting with helix 34 (h34) of the 16S rRNA.[1][2] Key interactions involve:

-

The streptolidine moiety hydrogen bonding with the C1054 nucleobase.

-

The carbamoylated gulosamine sugar interacting with the A1196 base.[1]

This binding near the A-site is hypothesized to stabilize non-cognate tRNAs, leading to misreading of the mRNA transcript and the synthesis of non-functional, truncated, or erroneous proteins, which is ultimately lethal to the bacterial cell.[2] This mechanism is distinct from many other ribosome-targeting antibiotics, which often bind to different sites like helix 44.[2]

Quantitative Data: Biological Activity

The antimicrobial activity of streptothricin variants is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against various pathogens. The length of the β-lysine chain is a key determinant of both efficacy and toxicity; longer chains are generally more potent but also more toxic.[3] Streptothricin F (S-F), with a single β-lysine, exhibits a more favorable therapeutic index compared to variants with longer chains like streptothricin D (S-D).[3]

Below is a summary of reported MIC values. Glycinothricin is reported to be less active against both Gram-positive and Gram-negative bacteria compared to other streptothricins, which aligns with the trend of shorter side chains (glycine being smaller than β-lysine) leading to reduced potency. This compound's activity is generally described as weak and is not included in this comparative table due to its different structural class and mechanism.

Table 1: Comparative MIC Values of Streptothricin F (S-F) and Streptothricin D (S-D)

| Organism | Resistance Profile | S-F MIC (µM) | S-D MIC (µM) | Reference |

|---|---|---|---|---|

| Escherichia coli | Carbapenem-Resistant (CRE) | 2 (MIC₅₀) | 0.25 (MIC₅₀) | [4][5] |

| Klebsiella pneumoniae | Carbapenem-Resistant (CRE) | 4 (MIC₉₀) | 0.5 (MIC₉₀) | [4][5] |

| Acinetobacter baumannii | Multi-Drug Resistant | 4 | 1 | [4] |

| Staphylococcus aureus | Vancomycin-Resistant (VRSA) | 1 | Not Reported | [3] |

| Bacillus anthracis | (Ames Strain Surrogate) | 1 | Not Reported | [3] |

| Yersinia pestis | (CO92 Strain) | 2 | Not Reported |[3] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Experimental Protocols

Protocol for Isolation and Purification of Streptothricins

This protocol outlines a representative method for the isolation and purification of streptothricin-class antibiotics from a Streptomyces fermentation broth using ion-exchange chromatography.

1. Preparation of Fermentation Broth: a. Culture the producing Streptomyces strain in a suitable liquid medium (e.g., YEME medium) for 48-72 hours at 28-30°C with shaking. b. Harvest the culture and separate the mycelia from the supernatant (broth) by centrifugation (e.g., 5,000 x g for 20 minutes). c. Filter the supernatant through a 0.45 µm filter to clarify the solution.

2. Cation-Exchange Chromatography: a. Resin Preparation: Use a strong cation-exchange resin (e.g., Dowex 50W). Equilibrate the resin by washing with 1 N HCl, followed by distilled water until the effluent is neutral, and then with the starting buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.0). b. Sample Loading: Adjust the pH of the clarified broth to approximately 7.0. Pass the broth through the equilibrated resin column at a slow flow rate (e.g., 1-2 bed volumes per hour). Streptothricin, being basic, will bind to the resin. c. Washing: Wash the column with several volumes of the starting buffer to remove unbound impurities. d. Elution: Elute the bound streptothricin using a buffer with high ionic strength or altered pH. A common method is to use a dilute acid, such as 0.1 N HCl. Collect fractions and monitor for antibiotic activity using a bioassay.

3. Desalting and Concentration: a. Pool the active fractions. If an acid eluent was used, the solution can be passed through an anion-exchange column (e.g., Amberlite IR-4B) to remove excess acid.[6] b. The desalted solution containing the streptothricin hydrochloride can be concentrated under vacuum and then lyophilized (freeze-dried) to obtain a crude powder.

4. Further Purification (Optional): a. For separating individual streptothricin analogs (e.g., F from D), size-exclusion chromatography (e.g., using a Sephadex LH-20 column) can be employed.[3] b. Elute with a suitable solvent system (e.g., methanol-water mixtures) and collect fractions, analyzing each by HPLC or bioassay to identify pure compounds.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of an antibiotic, adhering to general CLSI (Clinical and Laboratory Standards Institute) guidelines.

1. Preparation of Materials: a. Antibiotic Stock: Prepare a concentrated stock solution of the purified antibiotic in a suitable sterile solvent (e.g., deionized water). b. Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar (B569324) plate. Select several colonies to inoculate a sterile broth (e.g., Mueller-Hinton Broth). Incubate until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells. c. Microtiter Plate: Use a sterile 96-well microtiter plate.

2. Serial Dilution: a. Add 100 µL of sterile broth to wells 2 through 12 in a given row. b. Add 200 µL of the antibiotic stock solution (at twice the highest desired test concentration) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no antibiotic). Well 12 will serve as the sterility control (no bacteria).

3. Inoculation: a. Add 100 µL of the prepared bacterial inoculum (at 1 x 10⁶ CFU/mL, which is twice the final desired concentration) to wells 1 through 11. This dilutes the antibiotic and bacteria to their final test concentrations. b. Add 100 µL of sterile broth to well 12.

4. Incubation: a. Cover the plate and incubate at 35-37°C for 18-24 hours.

5. Interpretation: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear), as compared to the turbid growth in the control well (well 11).

Conclusion

The assertion that this compound is a streptothricin-like antibiotic is incorrect due to fundamental differences in their chemical structures, biosynthetic origins, and likely mechanisms of action. This whitepaper clarifies this distinction and provides a relevant comparative analysis using glycinothricin, a true structural analog of streptothricin. The streptothricin family, particularly streptothricin F, inhibits bacterial growth by binding to a unique site on the 16S rRNA of the 30S ribosomal subunit, inducing protein miscoding. Structure-activity relationships within this class show a clear correlation between the length of the side chain, antimicrobial potency, and toxicity. The detailed protocols and data presented herein serve as a foundational resource for researchers working on the development and characterization of this promising class of antibiotics.

References

- 1. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome | PLOS Biology [journals.plos.org]

- 2. History of the streptothricin antibiotics and evidence for the neglect of the streptothricin resistome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The convergent total synthesis and antibacterial profile of the natural product streptothricin F - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Streptothricin F is a bactericidal antibiotic effective against highly drug-resistant gram-negative bacteria that interacts with the 30S subunit of the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. US2528022A - Purification of antibiotics by ion exchange procedures - Google Patents [patents.google.com]

Citromycin Production from Marine-Derived Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citromycin, a polyketide metabolite, has been isolated from marine-derived fungi, notably Penicillium bilaii and Sporothrix sp.[1]. This document provides a comprehensive technical guide on the production of this compound, consolidating available research into a practical framework for researchers. It covers fungal strain isolation and culture, fermentation parameters for secondary metabolite production, detailed protocols for extraction and purification, and an overview of the biosynthetic pathways. Due to the limited specific data on this compound, this guide integrates established methodologies for the production of polyketides from marine fungi as a foundational reference.

Introduction

Marine microorganisms are a prolific source of novel bioactive compounds with significant therapeutic potential[2][3][4][5][6]. Among these, marine-derived fungi, particularly species of Penicillium and Sporothrix, have emerged as producers of a diverse array of secondary metabolites, including the polyketide this compound[1][2]. This compound has demonstrated interesting biological activities, including the inhibition of ovarian cancer cell invasion through the suppression of the ERK signaling pathway, making it a compound of interest for further investigation and drug development[1].

This guide aims to provide a detailed technical overview for the production of this compound from marine-derived fungi, addressing the core requirements of laboratory-scale production and analysis.

Fungal Strains and Culture